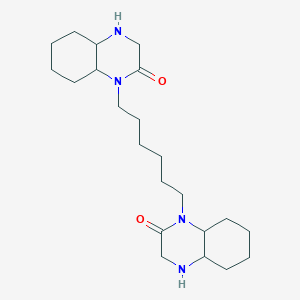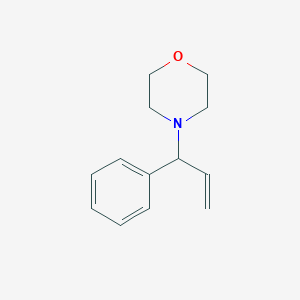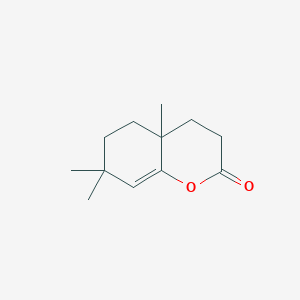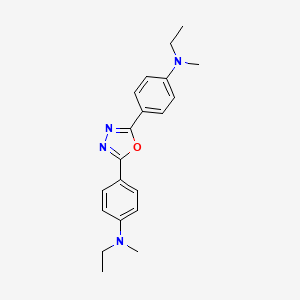![molecular formula C27H26ClFO4 B14353788 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate CAS No. 91041-57-5](/img/structure/B14353788.png)
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate is an organic compound with a complex structure that includes fluorine, chlorine, and heptylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate typically involves multiple steps, including the preparation of intermediate compounds. One common approach is to start with 4-fluorophenyl and 2-chlorobenzoic acid derivatives, followed by esterification and subsequent reactions to introduce the heptylbenzoyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with altered functional groups.
Scientific Research Applications
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing, with the compound being investigated for its pharmacological properties.
Industry: It is used in the development of new materials, coatings, and other industrial applications where its chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A simpler compound with similar functional groups but lacking the heptylbenzoyl moiety.
2-Chloro-4-fluoroacetophenone: Another related compound with a different substitution pattern and functional groups.
Uniqueness
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical properties are required.
Properties
CAS No. |
91041-57-5 |
|---|---|
Molecular Formula |
C27H26ClFO4 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C27H26ClFO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)26(30)33-23-16-17-24(25(28)18-23)27(31)32-22-14-12-21(29)13-15-22/h8-18H,2-7H2,1H3 |
InChI Key |
HEMVFNUTOREMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


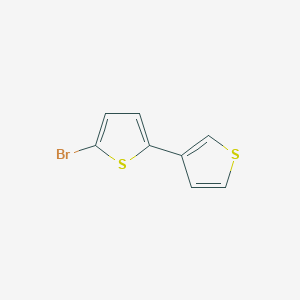
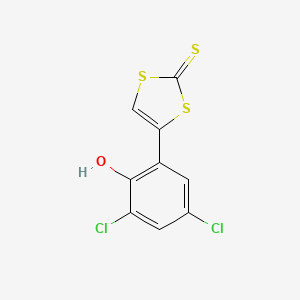
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
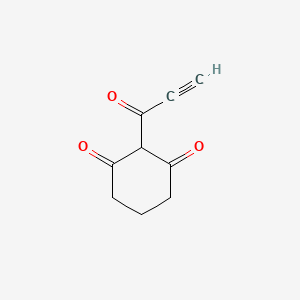

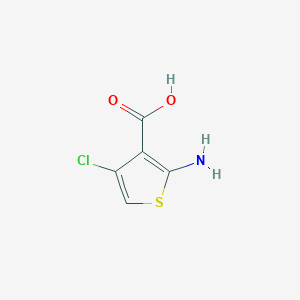
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
